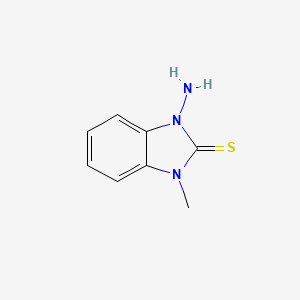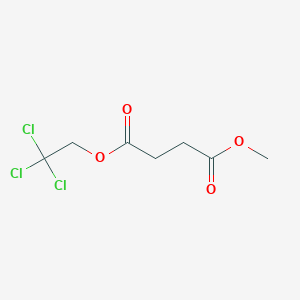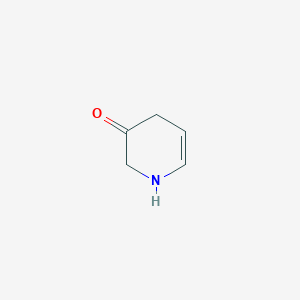
1,4-Dihydropyridin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dihydropyridin-3(2H)-one is a derivative of dihydropyridine, a class of compounds known for their significant biological and medicinal properties. These compounds are widely used in the pharmaceutical industry, particularly as calcium channel blockers for the treatment of cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dihydropyridin-3(2H)-one can be synthesized through various methods. One common method involves the Hantzsch reaction, which is a cyclocondensation of an aldehyde, a β-ketoester, and ammonia or an amine. This reaction typically occurs in acetic acid or refluxing ethanol . Another method involves the use of ionic liquids as environmentally friendly solvents, which can be recycled and reused .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale Hantzsch reactions. The use of ionic liquids has also been explored for industrial production due to their recyclability and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydropyridin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form tetrahydropyridine derivatives.
Substitution: Various substituents can be introduced into the dihydropyridine ring through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Scientific Research Applications
1,4-Dihydropyridin-3(2H)-one has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions.
Medicine: It is a key component in the development of calcium channel blockers used to treat hypertension and other cardiovascular diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,4-dihydropyridin-3(2H)-one involves its interaction with calcium channels in the cell membrane. By blocking these channels, it prevents the influx of calcium ions into the cells, leading to vasodilation and a reduction in blood pressure. This mechanism is similar to that of other calcium channel blockers .
Comparison with Similar Compounds
1,4-Dihydropyridin-3(2H)-one is similar to other dihydropyridine derivatives, such as nifedipine and amlodipine. it is unique in its specific structure and the types of reactions it undergoes. Other similar compounds include:
Nifedipine: A widely used calcium channel blocker.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Nicardipine: A dihydropyridine derivative used to treat hypertension.
Properties
CAS No. |
154502-34-8 |
|---|---|
Molecular Formula |
C5H7NO |
Molecular Weight |
97.12 g/mol |
IUPAC Name |
2,4-dihydro-1H-pyridin-3-one |
InChI |
InChI=1S/C5H7NO/c7-5-2-1-3-6-4-5/h1,3,6H,2,4H2 |
InChI Key |
GHBVQSMEYOJACB-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CNCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]phenyl]benzoic acid](/img/structure/B14271012.png)
![Ethyl 2-[(2-oxopropyl)amino]benzoate](/img/structure/B14271020.png)
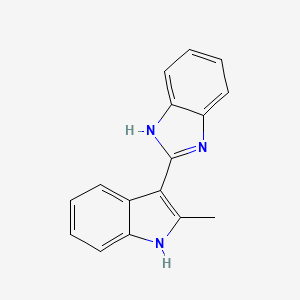
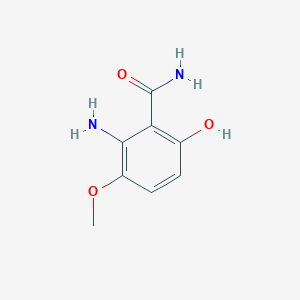





silane](/img/structure/B14271067.png)

